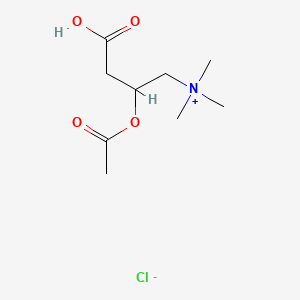
6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride
Descripción general
Descripción
6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride is a chemical compound with the molecular formula C16H15N3O2·HCl. It is known for its selective antagonistic properties towards metabotropic glutamate receptor 1 (mGlu1), making it a valuable compound in neuropharmacological research .
Mecanismo De Acción
Target of Action
LY 456236 Hydrochloride is a selective antagonist of mGluR1 (metabotropic glutamate receptor 1) . The mGluR1 is a type of G-protein coupled receptor that plays a crucial role in the central nervous system, mediating excitatory synaptic transmission .
Mode of Action
LY 456236 Hydrochloride interacts with its target, the mGluR1 receptor, by inhibiting its function . This inhibition is achieved by blocking the receptor’s ability to respond to its natural ligand, glutamate . The IC50 value, which is the concentration of the compound required to inhibit 50% of the receptor’s activity, is 143 nM for mGluR1 .
Biochemical Pathways
The primary biochemical pathway affected by LY 456236 Hydrochloride is the glutamatergic signaling pathway. By acting as an antagonist at the mGluR1 receptor, LY 456236 Hydrochloride inhibits the mobilization of intracellular calcium ions (Ca2+) that would normally occur in response to the binding of glutamate to the receptor . This results in a decrease in the downstream signaling events that are typically triggered by increases in intracellular calcium levels .
Pharmacokinetics
It is soluble in dmso, which suggests that it may have good bioavailability .
Result of Action
The inhibition of mGluR1-mediated Ca2+ mobilization by LY 456236 Hydrochloride leads to a reduction in the downstream signaling events that are typically triggered by increases in intracellular calcium levels . This can result in various cellular effects, depending on the specific cell type and the nature of the downstream signaling pathways involved .
Análisis Bioquímico
Biochemical Properties
LY 456236 Hydrochloride plays a significant role in biochemical reactions by selectively inhibiting mGluR1 receptors. It has an IC50 value of 143 nM for mGluR1 and shows minimal activity against mGluR5 receptors . This selective inhibition is crucial for reducing hyperalgesic behavior induced by formalin in both mouse and rat models . The compound interacts with the mGluR1 receptor by binding to its allosteric site, thereby preventing the receptor’s activation by endogenous ligands .
Cellular Effects
LY 456236 Hydrochloride exerts various effects on different cell types and cellular processes. In neuronal cells, it inhibits mGluR1-mediated calcium mobilization, which is essential for neurotransmission and synaptic plasticity . This inhibition leads to a reduction in pain perception and neuroinflammation. Additionally, LY 456236 Hydrochloride influences cell signaling pathways by modulating the activity of downstream effectors such as protein kinases and transcription factors, ultimately affecting gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of LY 456236 Hydrochloride involves its binding to the allosteric site of the mGluR1 receptor, which results in the inhibition of receptor activation. This binding prevents the receptor from undergoing conformational changes necessary for signal transduction . Consequently, the downstream signaling pathways, including those involving calcium mobilization and protein kinase activation, are disrupted. This inhibition leads to a decrease in the release of excitatory neurotransmitters and a reduction in neuronal excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of LY 456236 Hydrochloride have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods . Its degradation can occur under extreme conditions, such as high temperatures or prolonged exposure to light. Long-term studies have shown that LY 456236 Hydrochloride maintains its efficacy in reducing hyperalgesia and neuroinflammation in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of LY 456236 Hydrochloride vary with different dosages in animal models. At lower doses, the compound effectively reduces hyperalgesia and neuroinflammation without causing significant adverse effects . At higher doses, LY 456236 Hydrochloride can lead to toxic effects, including motor impairment and sedation . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
LY 456236 Hydrochloride is involved in various metabolic pathways, primarily through its interaction with mGluR1 receptors. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation and elimination . This metabolism can affect the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.
Transport and Distribution
Within cells and tissues, LY 456236 Hydrochloride is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and localization within target cells. This distribution is crucial for its therapeutic effects, as it ensures that LY 456236 Hydrochloride reaches its site of action in sufficient concentrations.
Subcellular Localization
LY 456236 Hydrochloride exhibits specific subcellular localization, primarily targeting the plasma membrane where mGluR1 receptors are located . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects. Post-translational modifications, such as phosphorylation, can also affect the compound’s localization and function within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride typically involves the condensation of 4-methoxyaniline with 6-methoxy-4-chloroquinazoline under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as described above, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various alkylated or acylated derivatives .
Aplicaciones Científicas De Investigación
6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride has several scientific research applications:
Neuropharmacology: As a selective mGlu1 receptor antagonist, it is used to study the role of mGlu1 receptors in neurological disorders.
Cancer Research: Quinazoline derivatives have shown potential in cancer treatment due to their ability to inhibit specific tyrosine kinases.
Antimicrobial Studies: Some quinazoline derivatives exhibit antibacterial and antifungal properties.
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: Another quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor in cancer therapy.
Erlotinib: Similar to gefitinib, it targets EGFR and is used in cancer treatment.
Prazosin: A quinazoline derivative used as an alpha-1 adrenergic receptor antagonist for treating hypertension.
Uniqueness
6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride is unique due to its selective antagonism towards mGlu1 receptors, which distinguishes it from other quinazoline derivatives that primarily target tyrosine kinases or adrenergic receptors .
Propiedades
IUPAC Name |
6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2.ClH/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKFOWUSTVWZQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432962 | |
| Record name | LY 456236 HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338736-46-2, 338738-57-1 | |
| Record name | LY-456236 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338736462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 456236 HYDROCHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 338736-46-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LY-456236 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU75F68HWQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R)-2-[(2-azaniumylacetyl)amino]-4-methylpentanoate](/img/structure/B7805281.png)

![(Z)-1-N'-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine;hydron;chloride](/img/structure/B7805300.png)
![(3s,4r)-4-Acetoxy-3-[(r)-1-(tert-butyldimethylsilyloxy)ethyl]azetidin-2-one](/img/structure/B7805302.png)


![(2E,4E,6E,8E)-10-[[(3S,4S,5S,6R)-5-methoxy-4-[(2S,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B7805331.png)



![(E)-3-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-hydroxy-5-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B7805358.png)
